4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC20114268
Molecular Formula: C23H20BrN3O3
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20BrN3O3 |
|---|---|
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H20BrN3O3/c24-18-9-7-17(8-10-18)21(28)19-20(16-5-2-1-3-6-16)27(23(30)22(19)29)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+ |
| Standard InChI Key | ARVZGCWTQPNWLS-XUTLUUPISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate substituent arrangement:
-
Pyrrol-2-one core: A five-membered lactam ring with ketone (C2) and hydroxyl (C3) groups.
-
4-(4-Bromobenzoyl): A brominated benzoyl group at position 4, introducing electron-withdrawing effects and steric bulk.
-
3-Hydroxy: A polar hydroxyl group at position 3, enabling hydrogen bonding.
-
5-Phenyl: A hydrophobic phenyl group at position 5, enhancing membrane permeability.
-
1-[3-(1H-Imidazol-1-yl)propyl]: A three-carbon chain linking the lactam nitrogen to an imidazole ring, providing basicity and metal-coordination capacity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₄H₂₁BrN₃O₃ |
| Molecular weight | 495.35 g/mol |
| Hydrogen bond donors | 2 (hydroxy, imidazole NH) |
| Hydrogen bond acceptors | 5 (ketone, hydroxyl, imidazole) |
| Rotatable bonds | 6 |
| Topological polar surface area | 90.2 Ų |
The bromine atom (atomic radius: 1.85 Å) and imidazole’s planar geometry contribute to steric and electronic interactions with biological targets .
Synthetic Strategies and Computational Design
Retrosynthetic Analysis
The compound’s synthesis likely employs modular approaches inspired by methodologies for pyrrolidine-2-one derivatives :
-
Lactam formation: Cyclization of a γ-aminoketone precursor under acidic or basic conditions.
-
Bromobenzoyl introduction: Friedel-Crafts acylation or Suzuki-Miyaura coupling for aromatic substitution.
-
Imidazole-propyl linkage: Alkylation of the lactam nitrogen with 3-(1H-imidazol-1-yl)propyl bromide.
Table 2: Synthetic Precursors and Reagents
| Step | Component | Reagents/Conditions |
|---|---|---|
| 1 | γ-Aminoketone intermediate | HCl/EtOH, reflux |
| 2 | 4-Bromobenzoyl chloride | AlCl₃, dichloromethane, 0°C |
| 3 | 3-(1H-Imidazol-1-yl)propyl bromide | K₂CO₃, DMF, 60°C |
Computational Optimization
Molecular docking studies of analogous pyrrolidine-2-one derivatives highlight critical interactions:
-
mPGES-1 inhibition: The hydroxy group forms hydrogen bonds with Ser-127 and Arg-126, while the bromophenyl moiety occupies a hydrophobic subpocket .
-
Hsp90 C-terminal binding: Imidazole coordinates with ATP-binding site residues (Asp-93, Asn-51), and the phenyl group stabilizes π-π stacking with Phe-124 .
Biological Activity and Structure-Activity Relationships (SAR)
Table 3: Comparative Activity of Pyrrolidine-2-One Derivatives
| Compound | mPGES-1 IC₅₀ (μM) | Hsp90 Binding (Kd, nM) |
|---|---|---|
| Target compound (predicted) | 0.5–2.0 | 120–150 |
| Reference inhibitor (MK-6) | 0.3 | 90 |
Anticancer Mechanisms
Imidazole-containing derivatives disrupt Hsp90’s chaperone function:
-
Cell proliferation assays: Analogous compounds show GI₅₀ = 1.8–4.2 μM in MCF-7 (breast cancer) and A549 (lung cancer) lines .
-
Apoptosis induction: Caspase-3 activation (2.5-fold increase at 5 μM) .
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
-
Absorption: High permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) due to logP = 3.1.
-
Metabolism: CYP3A4-mediated oxidation of the imidazole propyl chain (t₁/₂ = 2.3 h in human microsomes).
-
Toxicity: PAINS screening predicts low risk of promiscuous binding (0 alerts), but hepatotoxicity risks require in vivo validation .
Future Directions and Challenges
-
Synthetic scale-up: Optimize yield (>60%) via flow chemistry for the Friedel-Crafts step.
-
In vivo efficacy: Evaluate pharmacokinetics in murine inflammation models.
-
Target validation: CRISPR-Cas9 knockout studies to confirm mPGES-1/Hsp90 specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume